![molecular formula C4H6ClN3 B126385 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole CAS No. 153851-72-0](/img/structure/B126385.png)
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
Overview
Description
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another study demonstrates the one-step thermochemical conversion of raw and pretreated biomass to highly-valuable platform chemicals .Molecular Structure Analysis
The chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .Chemical Reactions Analysis
The addition of hydrochloric acid gas facilitates the formation of Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF). Acid gas reacts with biomass to form 5-CMF, which acts as a catalyst to increase the concentration of LGO in the resulting bio-oil .Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .Scientific Research Applications
Synthesis of Energetic Salts
Research by Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, indicating potential applications in materials science (Wang, Gao, Ye, & Shreeve, 2007).
Alkylation Studies
Anders, Wermann, Wiedel, and Eynde (1997) conducted a study on the selective alkylation of 5-Amino-1-methyl-1H-1,2,4-triazole with 1-(1-Chloroalkyl)pyridinium chlorides. This study contributes to understanding chemical reactions involving triazole derivatives (Anders, Wermann, Wiedel, & Eynde, 1997).
Synthesis of Phosphonyl Triazoles
Harizi, Saïd, Mighri, and Zantour (2002) reported the efficient synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, using a process that involves 1-(chloromethyl)-1H-1,2,4-triazole. These compounds have potential implications in pharmaceutical and agricultural chemistry (Harizi, Saïd, Mighri, & Zantour, 2002).
Acylation Studies
Winkler and Kristinsson (1983) investigated the acylation of 5-Amino-1 H-1,2,4-triazoles, including derivatives of 1-(chloromethyl)-1H-1,2,4-triazole. Their study provides insights into the chemical behavior of these compounds under different conditions (Winkler & Kristinsson, 1983).
Intermediate for Pesticides
Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides. This research underscores the significance of this compound in agricultural applications (Ying, 2004).
Macrocyclic Polyether Ligands
Bradshaw, Nielsen, Tse, Arena, Wilson, Dalley, Lamb, Christensen, and Izatt (1986) focused on creating macrocyclic polyether ligands containing a triazole subcyclic unit. Their findings could have implications in the field of coordination chemistry (Bradshaw et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF) are two bio-based platform chemicals with applications in medicines, green solvents, fuels, and the polymer industry . The findings suggest that 350 °C is the optimal temperature for producing LGO and 400 °C is optimal for producing CMF from delignified biomass .
properties
IUPAC Name |
5-(chloromethyl)-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUDGCEBGTNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439510 | |
Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | |
CAS RN |
153851-72-0 | |
Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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